Resistance Mutation Fingerprint: V75I Selection vs. Multi-Mutation Profiles of Other Azido-NRTIs
In a direct head-to-head in vitro selection experiment, 3'-azido-ddC selected for the V75I mutation in HIV-1 RT, which conferred 5.9-fold resistance compared to wild-type virus. In contrast, 3'-azido-ddG selected for a complex multi-mutation pattern (L74V, F77L, L214F, K476N, V518I) conferring 5.3-fold resistance, while no resistant virus could be selected with 3'-azido-ddA even at high drug concentrations [1]. This demonstrates that the cytosine base drives a unique resistance pathway distinct from purine-based azido-nucleosides.
| Evidence Dimension | Resistance mutation selection and fold-resistance in HIV-1 |
|---|---|
| Target Compound Data | V75I mutation in RT; 5.9-fold resistance at passage 60 (EC50 = 86.7 ± 16.9 μM vs. WT 0.6 μM) |
| Comparator Or Baseline | 3'-azido-ddG: L74V/F77L/L214F/K476N/V518I; 5.3-fold resistance (EC50 = 10.1 ± 2.5 μM vs. WT 1.9 μM); 3'-azido-ddA: No resistant virus selected |
| Quantified Difference | Unique V75I mutation vs. L74V-based multi-mutation; 5.9-fold vs. 5.3-fold resistance; Resistance selection possible vs. impossible for 3'-azido-ddA |
| Conditions | Serial passage of HIV-1LAI in MT-2 cells with increasing drug concentrations; EC50 determined in single-cycle replication assay |
Why This Matters
The distinct resistance mutation profile makes 3'-azido-ddC a valuable tool compound for studying structure-resistance relationships and for designing combination regimens with non-overlapping resistance pathways.
- [1] Meteer JD, Schinazi RF, Mellors JW, Sluis-Cremer N. The base component of 3'-azido-2',3'-dideoxynucleosides influences resistance mutations selected in HIV-1 reverse transcriptase. Antimicrob Agents Chemother. 2011 Aug;55(8):3758-64. View Source
